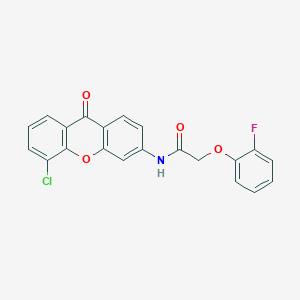

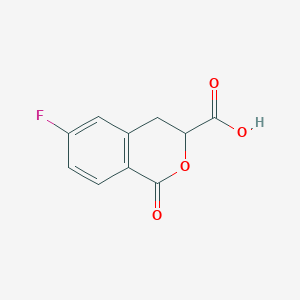

6-Fluoro-1-oxoisochroman-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 6-Fluoro-1-oxoisochroman-3-carboxylic acid, is a fluorinated organic compound that is part of a broader class of chemicals known for their potential in pharmaceutical applications. The related compounds have been extensively studied for their antimicrobial properties and their ability to interact with biological systems, as evidenced by the synthesis and characterization of various derivatives with potent inhibitory activity against a range of pathogenic strains . Additionally, these compounds have been explored for their antibacterial activity, particularly against Gram-positive infections, and their interactions with bacterial DNA topoisomerases .

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps, including condensation reactions, the use of acid chlorides, and the employment of solvents and acid scavengers. For instance, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were obtained through condensation of acid chlorides with a benzo[d]isoxazole derivative . Another synthesis pathway led to the creation of 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids with cyclopropane-fused substituents, showcasing the versatility of fluorinated compounds in drug synthesis . Furthermore, the synthesis of 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from p-fluorophenol through a series of reactions including methylation, Friedel-Crafts reaction, and Michael addition, highlights the complexity and efficiency of the synthetic routes employed .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. For example, the X-ray structure of an achiral heterotopic precursor to a related compound was determined, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule . Additionally, density functional theory and vibrational spectroscopy were used to investigate the structure and vibrational frequencies of 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, further contributing to the understanding of the molecular properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is of significant interest due to their potential applications. For instance, 2,6-Dicarboxypyridinium fluorochromate was used as a reagent for the oxidative deprotection of various protected carbonyl compounds under solvent-free conditions, demonstrating the utility of fluorinated reagents in synthetic chemistry . The ability to manipulate the chemical structure of these compounds through reactions such as oxidative deprotection is crucial for the development of new drugs and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are closely related to their molecular structure and have been studied using various computational and spectroscopic methods. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on the stability, hardness, and softness of the molecule . The molecular electrostatic potential (MEP) is used to identify reactive regions, which is essential for understanding how these compounds interact with biological targets. Additionally, the use of a highly sensitive fluorogenic reagent for carboxylic acids in high-performance liquid chromatography (HPLC) underscores the importance of analytical techniques in quantifying and characterizing these compounds .

科学的研究の応用

Antibacterial Properties

- Antibacterial Agents : 6-Fluoro analogs, including 6-fluoro-1-oxoisochroman-3-carboxylic acid derivatives, have been synthesized and evaluated for their antibacterial properties. Research has shown that compounds like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1, 8-naphthyridine-3-carboxylic acid (enoxacin) exhibit significant in vitro antibacterial activity and in vivo efficacy on systemic infections with low acute toxicity (Matsumoto et al., 1984).

Anticancer Potential

- Anticancer Agents : Studies on compounds related to 6-fluoro-1-oxoisochroman-3-carboxylic acid have shown potential as dual-acting anticancer and antibacterial chemotherapeutics. For instance, certain 6-fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids exhibited growth inhibition against breast tumor and lung cancer cells, while also showing antibacterial properties (Al-Trawneh et al., 2010).

Analgesic Activity

- Analgesic Properties : The compound 6-fluoroindan-1-carboxylic acid, which is structurally related to 6-fluoro-1-oxoisochroman-3-carboxylic acid, was synthesized and found to exhibit analgesic activity in an animal model, indicating the potential use of fluoro-substituted carboxylic acids in pain management (Das et al., 2008).

Synthesis and Structural Studies

- Synthesis and Structural Elucidation : Research has been conducted on the synthesis of various fluoro-substituted carboxylic acids, including 6-fluoro analogs. These studies provide insights into the chemical properties and potential applications of these compounds in various fields such as pharmaceuticals and materials science (Yang et al., 2005).

Safety and Hazards

The compound should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . The compound should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . The compound should be handled under inert gas . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .

特性

IUPAC Name |

6-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO4/c11-6-1-2-7-5(3-6)4-8(9(12)13)15-10(7)14/h1-3,8H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGXENVTSRRYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-oxoisochroman-3-carboxylic acid | |

CAS RN |

1312135-86-6 |

Source

|

| Record name | 6-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)

![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2499760.png)

![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)

![N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499766.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2499769.png)

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2499773.png)